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Compound of Interest

Compound Name: 2-(Oxan-2-yl)morpholine

Cat. No.: B15324385 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative overview of the molecular docking performance of various morpholine-containing

compounds. While specific data for 2-(Oxan-2-yl)morpholine was not available in the

reviewed literature, this guide synthesizes findings from several studies on related morpholine

derivatives to offer insights into their potential as therapeutic agents. The data is presented to

facilitate comparison and is supported by detailed experimental protocols and workflow

visualizations.

Performance of Morpholine Derivatives in Docking
Studies
The following tables summarize the quantitative data from various molecular docking studies

performed on morpholine derivatives against different biological targets. It is important to note

that direct comparison of scores between different studies can be misleading due to variations

in software, scoring functions, and target proteins.

Table 1: Docking Scores of Morpholine Derivatives
Against SARS-CoV-2 Main Protease
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Compound Code
Docking Score
(kcal/mol)

Reference
Compound

Reference Score
(kcal/mol)

2b -74.55 Hydroxychloroquine -80.12

2e -60.29 Hydroxychloroquine -80.12

Other Actives -20.55 to -74.55 Hydroxychloroquine -80.12

Data sourced from a study on novel morpholine derivatives targeting the COVID-19 main

protease (PDB ID: 5R82)[1].

Table 2: Inhibitory Activity and Docking Insights for
Morpholine-Based Heterocycles Against Dihydrofolate
Reductase (DHFR)

Compound
Target Cell
Line

IC50 (µg/mL) Docking Target Notes

8 A-549 (Lung) 2.78 ± 0.86 DHFR (3NU0)

Most promising

activity against

A-549.

4e A-549 (Lung) 5.37 ± 0.95 DHFR (3NU0) -

7b A-549 (Lung) 5.70 ± 0.91 DHFR (3NU0) -

7b HepG-2 (Liver) 3.54 ± 1.11 DHFR (3NU0)

Promising

activity against

HepG-2.

These compounds were identified as having promising antitumor activities, which were

supported by computational docking studies[2][3].

Table 3: Inhibitory Activity of Morpholine-Acetamide
Derivatives Against Carbonic Anhydrase
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Compound Target Enzyme IC50 (µM)

1c Carbonic Anhydrase 8.80

1d Carbonic Anhydrase 11.13

1h Carbonic Anhydrase 8.12

This study highlights the potential of morpholine-based compounds as inhibitors of carbonic

anhydrase[4].

Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the

referenced studies.

Molecular Docking Protocol (General)
A generalized workflow for molecular docking studies, as synthesized from the referenced

literature, includes the following steps:

Protein Preparation:

The three-dimensional crystal structure of the target protein is obtained from a repository

such as the Protein Data Bank (PDB).

Water molecules and co-crystallized ligands are typically removed.

Hydrogen atoms are added to the protein structure, and charges are assigned.

The protein structure is energy minimized to relieve any steric clashes.

Ligand Preparation:

The 2D structures of the morpholine derivatives are drawn using chemical drawing

software.

The structures are converted to 3D and their energy is minimized using a suitable force

field.
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Appropriate protonation states and charges are assigned to the ligand molecules.

Docking Simulation:

A docking software (e.g., VLifeMDS, MOE, AutoDock) is used to perform the simulation.[1]

[2][5]

A binding site (or "active site") on the protein is defined, often based on the location of a

known inhibitor or through pocket detection algorithms.

The software then explores various possible conformations and orientations of the ligand

within the binding site.

A scoring function is used to estimate the binding affinity for each pose, typically reported

in kcal/mol.[1]

Analysis of Results:

The docking poses are visually inspected to analyze the interactions (e.g., hydrogen

bonds, hydrophobic interactions) between the ligand and the protein's amino acid

residues.

The docking scores of the test compounds are compared with each other and often with a

standard inhibitor or reference compound to gauge their relative potential.

Visualizations
The following diagrams illustrate the typical workflows and logical relationships in a

comparative docking analysis.
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A typical workflow for a molecular docking experiment.
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Logical flow for a comparative docking analysis study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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